8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide
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Overview
Description
8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide typically involves the following steps:
Formation of the chromene core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Methoxylation: Introduction of the methoxy group at the 8th position can be done using methanol and a suitable catalyst.
Amidation: The carboxylic acid group at the 3rd position is converted to the carboxamide by reacting with 4-methylphenylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: 8-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide.
Reduction: 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-amine.
Substitution: Various substituted chromenes depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
7-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with the methoxy group at the 7th position.
8-hydroxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
8-methoxy-N-(4-methylphenyl)-2H-chromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-6-8-15(9-7-12)19-18(20)14-10-13-4-3-5-16(21-2)17(13)22-11-14/h3-10H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGHTBXQXBENFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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